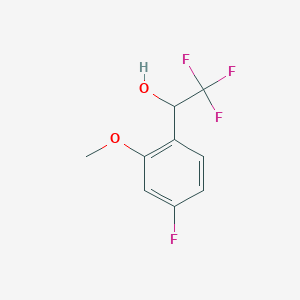![molecular formula C7H12N2O B11718437 (1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The bicyclic structure provides a rigid framework that can be exploited for the development of new molecules with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the reaction of quinuclidin-3-one with diazomethane . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include low temperatures and the use of specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which (1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects involves its interaction with molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonane: Known for its biological activity and applications in asymmetric catalysis and anticancer research.
Uniqueness
(1S,5S)-3,6-diazabicyclo[322]nonan-7-one is unique due to its specific bicyclic structure, which provides a distinct framework for chemical reactions and biological interactions
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
Clé InChI |
KNPIHDSEMFBJJK-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H]2CNC[C@H]1C(=O)N2 |
SMILES canonique |
C1CC2CNCC1C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)





![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)




![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)


